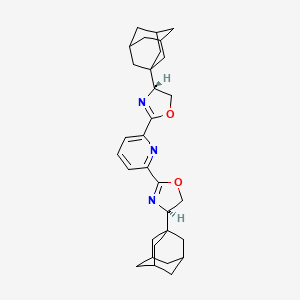
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound featuring a pyridine core substituted with two oxazoline rings, each bearing an adamantyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Adamantyl Groups: The adamantyl groups are introduced via nucleophilic substitution reactions, where adamantyl halides react with the oxazoline rings.
Coupling with Pyridine Core: The final step involves coupling the substituted oxazoline rings with a pyridine core, often using transition metal-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazoline rings to amino alcohols.
Substitution: The adamantyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and bulky adamantyl groups.
Wirkmechanismus
The mechanism of action of 2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: The formation of these complexes can facilitate various catalytic cycles, enhancing reaction rates and selectivity in processes such as hydrogenation, oxidation, and cross-coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis((4R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with tert-butyl groups instead of adamantyl groups.
2,6-Bis((4R)-4-(phenyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with phenyl groups instead of adamantyl groups.
Uniqueness
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of adamantyl groups, which provide increased steric bulk and rigidity. This can enhance the stability and selectivity of the compound in various applications, making it a valuable ligand in catalysis and a potential candidate for advanced material development.
Eigenschaften
Molekularformel |
C31H39N3O2 |
|---|---|
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
(4R)-4-(1-adamantyl)-2-[6-[(4R)-4-(1-adamantyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H39N3O2/c1-2-24(28-33-26(16-35-28)30-10-18-4-19(11-30)6-20(5-18)12-30)32-25(3-1)29-34-27(17-36-29)31-13-21-7-22(14-31)9-23(8-21)15-31/h1-3,18-23,26-27H,4-17H2/t18?,19?,20?,21?,22?,23?,26-,27-,30?,31?/m0/s1 |
InChI-Schlüssel |
QUDQWMFQCGZYJI-JSUCEUNZSA-N |
Isomerische SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4COC(=N4)C5=NC(=CC=C5)C6=NC(CO6)C78CC9CC(C7)CC(C9)C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
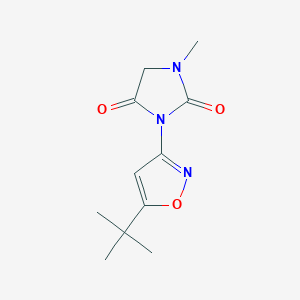
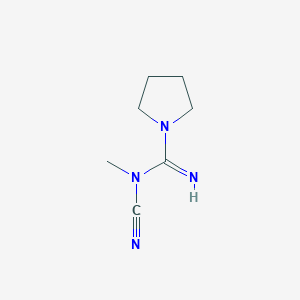
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
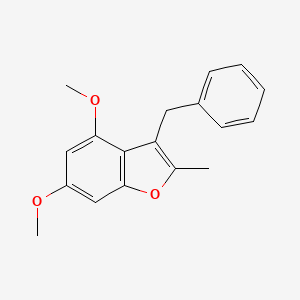
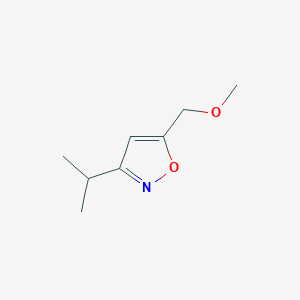
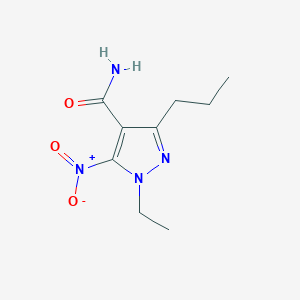
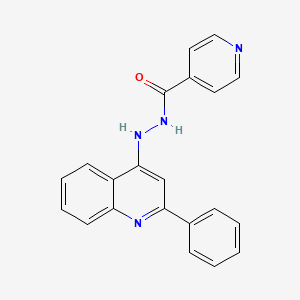
![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
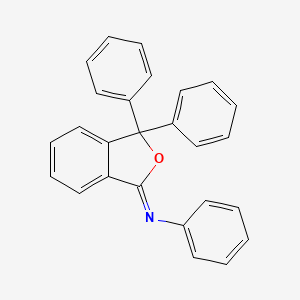

![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
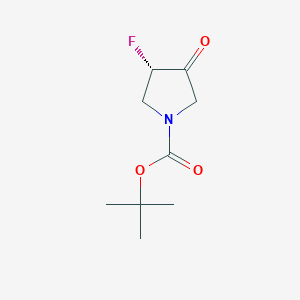
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
